The molecular structure of N-(1H-pyrazol-4-yl)pyridine-4-carboxamide derivatives has been elucidated using various analytical techniques, including X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These studies have revealed key structural features of these compounds, such as the planarity of the pyrazole and pyridine rings, the conformation of the amide bond, and the presence of intra- and intermolecular hydrogen bonding interactions. [, , ]
The mechanism of action of N-(1H-pyrazol-4-yl)pyridine-4-carboxamide derivatives varies depending on the specific biological target and the nature of the substituents present on the molecule. These compounds are known to interact with a wide range of biological targets, including enzymes, receptors, and ion channels. [, , , ] Further research is often needed to fully elucidate the precise mechanism of action for each specific target and derivative.
A study explored the potential of a 1-(pyridin-4-yl)pyrrolidine-2-one derivative, structurally related to N-(1H-pyrazol-4-yl)pyridine-4-carboxamide, as an antimalarial agent by targeting prolyl-tRNA synthetase in Plasmodium falciparum. Molecular docking studies revealed a higher affinity of the S-enantiomer compared to the R-enantiomer, aligning with in vitro antimalarial assay results. []
Research has focused on developing 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide inhibitors for IRAK4, a key player in IL-1R and TLR signaling pathways. These inhibitors hold promise for treating inflammatory diseases by selectively targeting IRAK4 kinase activity. Modifications at specific positions on the pyrazole and pyrazolopyrimidine rings were crucial for enhancing potency, selectivity, and pharmacokinetic properties. []
A study aimed at developing novel GlyT1 inhibitors identified 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidin-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (7w) as a potent candidate. This compound exhibited significant effects in rodent models for schizophrenia without causing undesirable central nervous system side effects. []
Researchers employed a computational de novo design approach to develop pyridine-3-carboxamide inhibitors for DNA gyrase and DNA topoisomerase IV. These inhibitors, structurally similar to N-(1H-pyrazol-4-yl)pyridine-4-carboxamide, displayed promising antibacterial properties. []
A series of 3-(5-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)pyridine and 5-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-3-(pyridin-3-yl)-4,5-dihydropyrazole-1-carbaldehyde derivatives were synthesized and evaluated for their cytotoxic activity against human cancer cell lines. Several of these compounds exhibited significant cytotoxicity, with compound 6g demonstrating superior activity against the Hela cancer cell line. []
Several N-(substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives were synthesized and evaluated for their antifungal activity by inhibiting SDH. These compounds demonstrated excellent antifungal activity against phytopathogenic fungi, making them promising candidates for developing novel fungicides. []
Researchers discovered a novel class of highly selective inhibitors for p38 MAP kinase, a key target for treating inflammatory diseases. Optimization of 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones led to the development of compound 63 (RO3201195), an orally bioavailable and highly selective p38 inhibitor that advanced to Phase I clinical trials. []
Optimization of a phenylpyridine pyrazole series resulted in the identification of potent, selective, and orally active ALK5 inhibitors. These inhibitors exhibited antifibrotic activity in preclinical models, highlighting their potential for treating fibrotic diseases. []
Research efforts led to the discovery of acrizanib (LHA510), a small-molecule VEGFR-2 inhibitor specifically designed for topical ocular delivery. This compound showed promise for treating neovascular age-related macular degeneration, offering a potential alternative to current intravitreal injections. []
Several diphenyl-1H-pyrazole derivatives with cyano substituents were synthesized and evaluated for their insecticidal activity against diamondback moth larvae. Notably, N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-1-(4-fluorophenyl)-3-phenyl-1H-pyrazole-4-carboxamide (5g) exhibited significant larvicidal activity, suggesting potential for developing novel insecticides targeting the ryanodine receptor (RyR). []
Studies investigated 3-oxo-1,2-diphenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-phenylureas as potential CCK antagonists. These compounds demonstrated mixed CCK-A/CCK-B antagonistic activity in binding assays and showed anxiolytic and antidepressant-like effects in preclinical models. [] Similar results were observed with N-(3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-indole-carboxamides, further highlighting the potential of pyrazole-based compounds as CCK modulators. [, ]
N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides emerged as potential modulators of mTORC1 activity and autophagy. These compounds showed antiproliferative activity in cancer cells and influenced autophagy at both basal and starvation conditions. This research suggests a potential novel mechanism of action for anticancer therapy. []
CAS No.: 35874-27-2
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7